Cas no 38650-84-9 (Methyl 2,2-difluoropropanoate)

Methyl 2,2-difluoropropanoate (CAS: 1514-41-6) is a fluorinated ester with the molecular formula C4H6F2O2. This compound is characterized by its difluoromethyl group, which enhances its reactivity and stability in synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms imparts unique electronic and steric properties, making it valuable for modifying molecular structures to improve bioavailability or metabolic stability. Its liquid state at room temperature and moderate boiling point facilitate handling in laboratory and industrial settings. The ester functionality also allows for further derivatization under mild conditions.
Methyl 2,2-difluoropropanoate structure
Methyl 2,2-difluoropropanoate structure
Product Name:Methyl 2,2-difluoropropanoate
CAS No:38650-84-9
MF:C4H6F2O2
MW:124.086048603058
MDL:MFCD20489374
CID:1490290
PubChem ID:15655240
Update Time:2025-06-09

Methyl 2,2-difluoropropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,2-difluoropropanoate
    • MFCD20489374
    • methyl2,2-difluoropropanoate
    • Propanoic acid, 2,2-difluoro-, methyl ester
    • RWBWZPDOQVNCHU-UHFFFAOYSA-N
    • Y13523
    • 38650-84-9
    • CS-0308305
    • DTXSID30576400
    • Methyl 2,2-difluoropropionate
    • DB-416874
    • EN300-114585
    • SCHEMBL135961
    • AS-75558
    • AKOS028108859
    • MDL: MFCD20489374
    • Inchi: 1S/C4H6F2O2/c1-4(5,6)3(7)8-2/h1-2H3
    • InChI Key: RWBWZPDOQVNCHU-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OC)(C)F

Computed Properties

  • Exact Mass: 124.03358575g/mol
  • Monoisotopic Mass: 124.03358575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 26.3Ų

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Methyl 2,2-difluoropropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:38650-84-9)Methyl 2,2-difluoropropanoate
Order Number:A1158279
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:45
Price ($):252.0
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Additional information on Methyl 2,2-difluoropropanoate

Methyl 2,2-Difluoropropanoate: An Overview of Its Properties, Applications, and Recent Research

Methyl 2,2-difluoropropanoate (CAS No. 38650-84-9) is a versatile organic compound with a unique structure that includes two fluorine atoms. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to methyl 2,2-difluoropropanoate.

Chemical Structure and Properties

Methyl 2,2-difluoropropanoate has the molecular formula C4H5F2O2 and a molecular weight of approximately 130.08 g/mol. The presence of two fluorine atoms at the α-position of the carboxyl group imparts unique chemical and physical properties to this compound. The fluorine atoms increase the electron-withdrawing effect, leading to enhanced acidity and reactivity compared to its non-fluorinated analogs. Additionally, the fluorine atoms contribute to the compound's stability and resistance to hydrolysis.

The boiling point of methyl 2,2-difluoropropanoate is around 95°C at atmospheric pressure, making it relatively volatile. It is a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in various chemical reactions and processes.

Synthesis Methods

The synthesis of methyl 2,2-difluoropropanoate can be achieved through several routes. One common method involves the reaction of 2,2-difluoropropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via an esterification process:

HOC(CF3)COOH + CH3OH → CH3O(CF3)COOCH3 + H2O

An alternative approach involves the reaction of methyl chloroacetate with difluoromethyllithium (LiCF3) followed by hydrolysis and esterification:

ClCH2C(O)OCH3 + LiCF3 → CF3C(O)OCH3
COCF3 sub>C(O)OCH< sub >3 + H< sub >2O → HOC(CF< sub >3  sub >)COOH + CH< sub >3  sub >OH → CH< sub >3  sub >O(CF< sub >3  sub >)COOCH< sub >3  sub >

Mechanistic Insights and Recent Research Advancements

The unique properties of methyl 2,2-difluoropropanoate, particularly its enhanced reactivity and stability, have led to its widespread use in various chemical transformations. Recent research has focused on exploring new applications and improving synthetic methods for this compound.

In a study published in the Journal of Organic Chemistry (JOC), researchers investigated the use of methyl 2,2-difluoropropanoate as a building block for the synthesis of complex molecules with biological activity. The study demonstrated that this compound can be efficiently converted into a range of functionalized derivatives through selective functional group manipulations. For example, it was used as a starting material for the synthesis of difluoroalkylated amino acids, which have shown promising results in pharmaceutical research.

An article in Chemical Communications highlighted the use of methyl 2,2-difluoropropanoate in catalytic reactions. The researchers developed a novel palladium-catalyzed cross-coupling reaction that allowed for the efficient synthesis of difluoroalkylated aryl compounds. This method provided a practical route for accessing compounds with potential applications in materials science and drug discovery.

Mechanistic studies have also shed light on the reactivity patterns ofmethyl 2,2-difluoropropanoate. A team from the University of California conducted density functional theory (DFT) calculations to investigate the electronic structure and reactivity of this compound. Their findings revealed that the presence of fluorine atoms significantly influences the electronic distribution around the carbonyl group, leading to enhanced nucleophilic attack at this site.

Potential Applications in Pharmaceuticals and Agrochemicals> The unique properties of methyl 2,2-difluoropropanoate make it an attractive candidate for various applications in pharmaceuticals and agrochemicals. In pharmaceutical research, difluoroalkylated compounds have shown potential as inhibitors of specific enzymes involved in disease pathways. For example, difluoroalkylated amino acids derived from methyl 2,2-difluoropropanoate have been investigated for their ability to inhibit proteases involved in viral replication. In agrochemicals, methyl 2,2-difluoropropanoate has been used as an intermediate in the synthesis of herbicides and insecticides with improved efficacy and reduced environmental impact. A recent study published in Pesticide Biochemistry and Physiology demonstrated that difluoroalkylated compounds derived from methyl 2,2-difluoropropanoate exhibited enhanced activity against resistant weed species. Conclusion Methyl 2,2-difluoropropanoate (CAS No. 38650-84-9) is a versatile organic compound with unique chemical properties that make it valuable for various applications in pharmaceuticals, agrochemicals, and materials science. Its enhanced reactivity and stability have led to significant advancements in synthetic methods and new applications. Ongoing research continues to explore its potential uses and improve our understanding of its behavior in different chemical contexts. As research progresses, methyl 2,2-difluoropropanoate is likely to play an increasingly important role in developing innovative solutions across multiple industries.

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Amadis Chemical Company Limited
(CAS:38650-84-9)Methyl 2,2-difluoropropanoate
A1158279
Purity:99%
Quantity:25g
Price ($):252.0
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